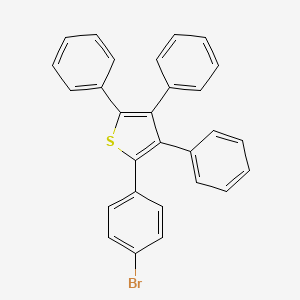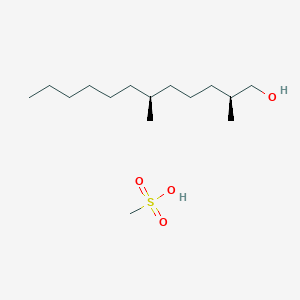
(2S,6S)-2,6-dimethyldodecan-1-ol;methanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,6S)-2,6-dimethyldodecan-1-ol;methanesulfonic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a dodecanol backbone with two methyl groups at the 2nd and 6th positions, combined with methanesulfonic acid. The stereochemistry of the compound is specified by the (2S,6S) configuration, indicating the spatial arrangement of the substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2,6-dimethyldodecan-1-ol can be achieved through several methods. One common approach involves the asymmetric hydrogenation of dehydroamino acids using chiral catalysts. For instance, the use of [Rh(I)(COD)-(S,S) or - (R,R)-Et-DuPHOS)] + OTf- has been reported to produce optically active, protected amino acid derivatives with high enantiomeric excess .
Industrial Production Methods
Industrial production of (2S,6S)-2,6-dimethyldodecan-1-ol typically involves large-scale asymmetric hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure the desired stereochemistry is achieved.
化学反応の分析
Types of Reactions
(2S,6S)-2,6-dimethyldodecan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield aldehydes or carboxylic acids, while substitution reactions can produce various alkyl halides.
科学的研究の応用
(2S,6S)-2,6-dimethyldodecan-1-ol;methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it valuable in studying enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes .
作用機序
The mechanism by which (2S,6S)-2,6-dimethyldodecan-1-ol;methanesulfonic acid exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites, influencing biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes .
類似化合物との比較
Similar Compounds
(2S,6S)-2,6-diaminopimelic acid: This compound shares a similar stereochemistry but differs in its functional groups and overall structure.
(2S,6S)-6-(2-oxopropyl)piperidine-2-carboxylic acid: Another compound with a similar stereochemical configuration but distinct chemical properties.
Uniqueness
What sets (2S,6S)-2,6-dimethyldodecan-1-ol;methanesulfonic acid apart is its unique combination of a dodecanol backbone with methanesulfonic acid, providing distinct chemical reactivity and potential applications. Its specific stereochemistry also makes it particularly valuable in chiral synthesis and biochemical studies.
特性
CAS番号 |
647035-22-1 |
|---|---|
分子式 |
C15H34O4S |
分子量 |
310.5 g/mol |
IUPAC名 |
(2S,6S)-2,6-dimethyldodecan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C14H30O.CH4O3S/c1-4-5-6-7-9-13(2)10-8-11-14(3)12-15;1-5(2,3)4/h13-15H,4-12H2,1-3H3;1H3,(H,2,3,4)/t13-,14-;/m0./s1 |
InChIキー |
SVPCYZSUNOXUCM-IODNYQNNSA-N |
異性体SMILES |
CCCCCC[C@H](C)CCC[C@H](C)CO.CS(=O)(=O)O |
正規SMILES |
CCCCCCC(C)CCCC(C)CO.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Nonyn-1-one, 1-[4-(1-octynyl)phenyl]-](/img/structure/B12581386.png)
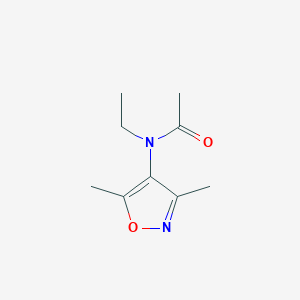
![N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12581395.png)
![2,4-Bis(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12581397.png)
![(2S,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol](/img/structure/B12581415.png)
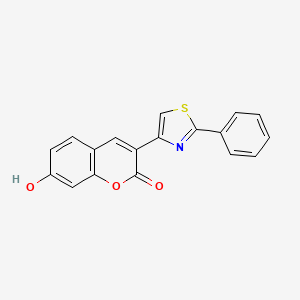
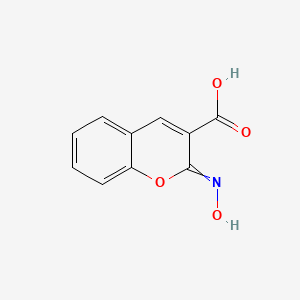

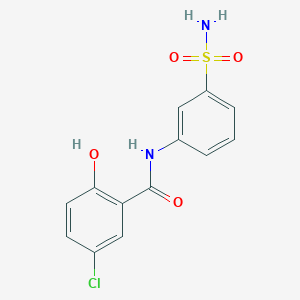
![2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B12581438.png)
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropyl-](/img/structure/B12581440.png)
![3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol](/img/structure/B12581445.png)

